molecular formula C8H12ClNO2 B7823961 exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride

exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride

Cat. No.: B7823961
M. Wt: 189.64 g/mol
InChI Key: JZBHUJIMERBHKY-BZUDZRPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative characterized by its rigid norbornene framework (bicyclo[2.2.1]heptene) and stereospecific exo-cis configuration. Key properties include:

  • Molecular formula: C₈H₁₂ClNO₂ .
  • Molecular weight: 189.64 g/mol .
  • CAS numbers: 677757-33-4 and 947601-81-2 .
  • Stereochemistry: Four defined stereocenters with (1S,2S,3R,4R) configuration .
  • Functional groups: Primary amine, carboxylic acid (as hydrochloride salt) .

The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications, such as peptide synthesis or enzyme inhibition studies .

Properties

IUPAC Name

(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h1-2,4-7H,3,9H2,(H,10,11);1H/t4-,5+,6+,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBHUJIMERBHKY-BZUDZRPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C=C[C@@H]1[C@H]([C@H]2C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656550
Record name (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947601-81-2
Record name (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diradical Intermediates in Cycloaddition

The [2+2] cycloaddition proceeds through a 1,4-triplet diradical, as evidenced by enantioretention studies. The benzylic radical’s stability dictates regioselectivity, favoring formation of the [2.2.1] system over alternative bicyclic products.

Steric vs. Electronic Effects in Amination

Steric hindrance from the bicyclic framework’s bridgehead hydrogens directs nucleophilic attack to the exo face. Electronic effects from the carboxylic acid group further stabilize the transition state, ensuring cis-configuration.

Industrial-Scale Production and Optimization

For kilogram-scale synthesis, a hybrid approach combining Friedel-Crafts acylation and reductive amination is preferred:

  • Continuous Flow Reactors : Enhance heat transfer during exothermic acylation steps.

  • Catalyst Recycling : AlCl3 recovery via aqueous workup reduces costs.

  • Quality Control : HPLC with chiral columns ensures >99% enantiomeric purity.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving amino acids and peptides. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include interactions with enzymes, receptors, or other biomolecules. The exact mechanism of action depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Saturated vs. Unsaturated Bicyclic Analogs

Compound A : (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
  • Molecular formula: C₈H₁₄ClNO₂ .
  • Impact : Reduced ring strain and rigidity compared to the unsaturated target compound. This may lower binding affinity in enzyme interactions due to increased conformational flexibility .
Compound B : 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
  • Molecular formula: C₇H₉NO₃·HCl .
  • Key difference : Oxygen atom replaces a carbon in the bicyclo framework (7-oxa substitution) .
  • The smaller molecular weight (155.15 g/mol) may affect solubility and metabolic stability .

Derivatives with Modified Functional Groups

Compound C : 3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid
  • Molecular formula: C₈H₁₁NO₂ .
  • Key difference: Free carboxylic acid (non-salt form) .
  • Impact : Lower solubility in polar solvents compared to the hydrochloride salt. Melting point: 261–263°C, indicating higher crystallinity .
Compound D : 3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide
  • Molecular formula : C₈H₁₂N₂O .
  • Key difference : Carboxamide replaces the carboxylic acid .

Larger Bicyclic Systems

Compound E : Ethyl di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate
  • Molecular formula: C₁₃H₁₉NO₃ .
  • Key difference : Bicyclo[2.2.2]octene system with acetylated amine and ethyl ester .
  • Impact : Increased ring size reduces steric strain but may diminish binding specificity due to bulkier structure. The acetyl group masks the amine, altering reactivity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
Target compound C₈H₁₂ClNO₂ 189.64 exo-cis, hydrochloride salt Peptide synthesis, enzyme studies
Compound A (saturated) C₈H₁₄ClNO₂ 191.66 No double bond Lower rigidity, flexible binding
Compound B (7-oxa) C₇H₉NO₃·HCl 155.15 Ether linkage Altered H-bonding, metabolic studies
Compound C (free acid) C₈H₁₁NO₂ 153.18 Non-salt form, high melting point Crystallography, solid-phase synthesis
Compound D (carboxamide) C₈H₁₂N₂O 153.20 Amide functional group CNS drug candidates
Compound E (bicyclo[2.2.2]) C₁₃H₁₉NO₃ 237.14 Larger ring, acetylated amine Intermediate in organic synthesis

Biological Activity

Exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological implications.

Structural Characteristics

The compound has a molecular formula of C9H13ClN2O2C_9H_{13}ClN_2O_2 and a molecular weight of approximately 189.64 g/mol. Its bicyclic structure allows for unique interactions with biological systems, which may contribute to its therapeutic potential.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurological processes. Its structural similarity to neurotransmitters suggests potential applications in treating neurological disorders, although detailed pharmacological profiles remain to be fully elucidated.

Interaction Studies

Preliminary studies have shown that this compound exhibits selective binding affinities that could lead to therapeutic effects, particularly in the context of neuroprotection and metabolic regulation. For instance, it has been suggested that the compound could activate pathways involved in insulin secretion and glucose metabolism, similar to the effects observed with related compounds like 2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) .

Case Studies

  • Neuroprotective Effects : In vitro studies demonstrated that this compound can protect neuronal cells from apoptosis induced by high-glucose conditions, enhancing cell viability and maintaining insulin gene expression in pancreatic β-cells .
  • Metabolic Regulation : In vivo studies using diabetic db/db mice showed that treatment with BCH improved glycemic control through enhanced insulin secretion and preservation of β-cell integrity, suggesting that structurally similar compounds may exhibit analogous effects .

Comparative Analysis of Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with other bicyclic amino acids:

Compound NameStructural FeaturesUnique Properties
Cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochlorideCyclohexene ringPotentially different biological activity due to cyclic structure
L-beta-Homoisoleucine hydrochlorideAliphatic side chainVariability in amino acid properties
Ethyl 3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate hydrochlorideEster functional groupDifferent reactivity patterns compared to carboxylic acid derivatives

These comparisons highlight the diversity within bicyclic amino acids and their derivatives, emphasizing how structural variations can lead to distinct chemical behaviors and biological activities.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods that allow for modifications enhancing its properties for pharmaceutical applications. Its applications extend beyond medicinal chemistry into organic synthesis, where its unique structure can facilitate diverse reactions.

Chemical Reactions Analysis

Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution when activated. A key reaction involves thionyl chloride (SOCl₂) to form the corresponding acid chloride:

Protocol ( ):

  • Reactant: exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride

  • Reagent: Excess SOCl₂

  • Conditions: 0°C (0.5 hr) → RT (3 hr) → Reflux (1 hr)

  • Product: Acid chloride derivative

  • Yield: 72%

This intermediate facilitates further reactions:

Reaction TypeReagentProductApplication
EsterificationEthanolEthyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylatePrecursor for peptide coupling
AmidationAminesBicyclic amidesMedicinal chemistry scaffolds

Oxidation

The amine and olefin groups are susceptible to oxidation:

  • Amine oxidation : Using KMnO₄ or CrO₃ yields nitro or hydroxylamine derivatives.

  • Olefin oxidation : Ozonolysis or epoxidation modifies the bicyclic structure for ring-functionalized analogs.

Reduction

  • Carboxylic acid reduction : LiAlH₄ converts the acid to a primary alcohol.

  • Double bond hydrogenation : H₂/Pd-C saturates the hept-5-ene moiety, altering conformational rigidity.

Peptide Coupling

The compound serves as a constrained amino acid in peptide synthesis:

  • Activation : Carbodiimides (e.g., DCC) convert the carboxylic acid to an active ester .

  • Coupling : Reacts with N-protected amino acids to form bicyclic peptide bonds, enhancing metabolic stability .

Cycloaddition and Ring-Opening Reactions

The norbornene-like structure participates in Diels-Alder reactions :

DienophileConditionsProduct
Maleic anhydrideReflux (toluene)Fused tricyclic adducts
TetrazinesRT (aqueous)Bioorthogonal ligation products

Comparative Reaction Table

ReactionReagentsKey ConditionsOutcome
SubstitutionSOCl₂, ethanolReflux, 1 hrEthyl ester (72% yield)
OxidationKMnO₄, H₂O25°C, 4 hrHydroxylamine derivative
ReductionLiAlH₄, THF0°C → RT, 2 hrPrimary alcohol
Diels-AlderMaleic anhydrideToluene, 110°C, 12 hrTricyclic anhydride

Stereochemical Considerations

The exo-cis configuration governs regioselectivity:

  • Carboxylic acid activation occurs preferentially at the 2-position due to steric accessibility .

  • Amine participation in intramolecular hydrogen bonding stabilizes intermediates during substitution.

Q & A

Q. What are the established synthetic routes for exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride, and how do their yields and conditions compare?

Methodological Answer: The compound is typically synthesized via derivatization of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (norbornene carboxylic acid). Key methods include:

  • Curtius Reaction : Reacting the acid chloride with sodium azide in anhydrous xylene (47% yield) .
  • Alternative Azide Formation : Using ethyl chloroformate and sodium azide at –20°C, followed by reflux in ethyl acetate (yield unspecified) .
  • Hydrochloride Salt Formation : Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate hydrochloride (CAS 104770-18-5) is synthesized via esterification and subsequent acid hydrolysis .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?

Methodological Answer: Structural validation relies on:

  • Spectroscopy :
    • ¹H NMR : Characteristic signals for the bicyclic framework (δ 1.5–3.0 ppm) and amine/carboxylic acid protons (δ 8–10 ppm) .
    • IR : Stretching bands for NH₂ (~3350 cm⁻¹) and COOH (~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry (exo-cis configuration) via SHELX refinement .

Q. How can researchers optimize polymerization protocols using this compound as a monomer?

Methodological Answer: The bicyclic structure enables ring-opening metathesis polymerization (ROMP) or copolymerization with norbornene derivatives. Key considerations:

  • Catalysts : Ru-based catalysts (e.g., Grubbs catalyst) for ROMP .
  • Copolymer Design : Blending with methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate enhances thermal stability .
  • Reaction Monitoring : Gel permeation chromatography (GPC) tracks molecular weight distribution.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies between predicted and observed data (e.g., NMR splitting patterns) arise from conformational dynamics. Solutions include:

  • Variable-Temperature NMR : Identifies dynamic effects (e.g., ring puckering) .
  • DFT Calculations : Predicts lowest-energy conformers and compares with experimental shifts .
  • Crystallographic Validation : SHELXL refines bond lengths/angles to confirm stereochemistry .

Case Study : Discrepancy in NH₂ proton integration resolved via D₂O exchange experiments, confirming amine proton participation in hydrogen bonding .

Q. How can researchers mitigate hazards during handling and storage?

Methodological Answer: Safety protocols per GHS guidelines:

  • Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats to avoid inhalation (H372: lung toxicity) .
  • Storage : Store at 2–8°C in airtight containers; avoid moisture (hydrolysis risk) .
  • Spill Management : Absorb with inert material (e.g., Celpure® P65) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.